molecular formula C10H13NO5S B8291980 2-Ethoxy-5-methylsulfamoyl-benzoic acid

2-Ethoxy-5-methylsulfamoyl-benzoic acid

Cat. No.: B8291980
M. Wt: 259.28 g/mol
InChI Key: IJCJJKYRBJPWOO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylsulfamoyl-benzoic acid is a benzoic acid derivative featuring an ethoxy group at the 2-position and a methylsulfamoyl group at the 5-position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and gastrointestinal disorders. Its structure combines electron-withdrawing (sulfamoyl) and electron-donating (ethoxy) substituents, influencing its reactivity, solubility, and biological activity. Synthesis routes often involve sulfonation and esterification steps, with optimization studies focusing on yield and purity .

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

2-ethoxy-5-(methylsulfamoyl)benzoic acid

InChI

InChI=1S/C10H13NO5S/c1-3-16-9-5-4-7(17(14,15)11-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)

InChI Key

IJCJJKYRBJPWOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Substituents Similarity Score Key Properties
2-Ethoxy-5-methylsulfamoyl-benzoic acid N/A -OCH₂CH₃ (2), -NHSO₂CH₃ (5) Reference High polarity due to carboxylic acid; moderate solubility in polar solvents
Ethyl 2-methoxy-5-sulfamoylbenzoate 33045-53-3 -OCH₃ (2), -SO₂NH₂ (5), ester (COOEt) 0.74 Ester group enhances lipophilicity; slower hydrolysis vs. carboxylic acid
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid 71675-87-1 -OCH₃ (2), -SO₂CH₂CH₃ (5), -NH₂ (4) 0.81 Sulfonyl and amino groups increase hydrogen bonding; higher aqueous solubility
Methyl 2-methoxy-5-sulfamoylbenzoate (Sulpiride Impurity B) 33045-52-2 -OCH₃ (2), -SO₂NH₂ (5), ester (COOMe) 0.99 (structural) Pharmacologically inactive impurity; used as a reference standard in QC
2-Methoxy-5-(methylsulfonyl)benzoic acid 50390-76-6 -OCH₃ (2), -SO₂CH₃ (5) 0.85 Sulfonyl group enhances stability; lower reactivity in nucleophilic substitutions

Functional Group Impact on Properties

  • Ethoxy vs.
  • Sulfamoyl vs. Sulfonyl : The methylsulfamoyl group (-NHSO₂CH₃) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents relative to sulfonyl analogs (-SO₂CH₃) .
  • Ester vs.

Preparation Methods

Starting Material: Methyl Salicylate

Methyl salicylate (2-hydroxybenzoic acid methyl ester) serves as a cost-effective precursor due to its commercial availability and reactive hydroxyl group.

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) are employed to introduce a chlorosulfonyl group at the 5-position. This step proceeds via electrophilic aromatic substitution, favored by the electron-donating methoxy group.

Reaction Conditions

  • Molar Ratio : Methyl salicylate : ClSO₃H : SOCl₂ = 1 : 5–8 : 1–3.

  • Temperature : 20–25°C.

  • Time : 6–15 hours.

  • Yield : ~85% (crude).

The product, 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, is isolated via precipitation in ice-water.

Methylsulfamoylation

The chlorosulfonyl intermediate reacts with methylamine (CH₃NH₂) to form the methylsulfamoyl group.

Optimized Parameters

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Base : Triethylamine or pyridine (to scavenge HCl).

  • Temperature : 0–25°C.

  • Time : 4–12 hours.

  • Yield : 70–78%.

Ethoxylation

The hydroxyl group at the 2-position is ethylated using diethyl sulfate ((C₂H₅)₂SO₄) under basic conditions.

Key Details

  • Base : NaOH or K₂CO₃.

  • Solvent : Acetone or dimethylformamide.

  • Temperature : 50–80°C.

  • Time : 6–24 hours.

  • Yield : 80–85%.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH.

Conditions

  • Temperature : 60–100°C.

  • Time : 2–6 hours.

  • Yield : 90–95%.

Total Yield : ~50% (four-step sequence).

Direct Sulfamoylation-Ethoxylation Approach

Starting Material: 2-Hydroxybenzoic Acid

This route prioritizes early-stage ethoxylation to simplify downstream functionalization.

Ethoxylation

2-Hydroxybenzoic acid is treated with diethyl sulfate in alkaline medium to yield 2-ethoxybenzoic acid.

Parameters

  • Base : NaOH (10% w/v).

  • Molar Ratio : 1 : 1.2 (acid : diethyl sulfate).

  • Temperature : 70–90°C.

  • Time : 4–8 hours.

  • Yield : 88–92%.

Sulfamoylation

The 5-position is sulfamoylated using sulfamoyl chloride (H₂NSO₂Cl) and methylamine.

Challenges : Competitive sulfonation at other positions necessitates directing groups.
Solution : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

Conditions

  • Solvent : Nitromethane.

  • Temperature : −10°C to 0°C.

  • Time : 2–4 hours.

  • Yield : 65–70%.

Total Yield : ~58% (two-step sequence).

One-Pot Tandem Methodology

Simultaneous Functionalization

A patent by CN105439915A describes a streamlined process combining sulfamoylation and ethoxylation in a single reactor, reducing intermediate isolation steps.

Reaction Design

  • Substrate : 2-Methoxy-5-chlorobenzoate.

  • Reagents : Sodium methylamidosulfinate (CH₃NHSO₂Na) and diethyl sulfate.

  • Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Procedure

  • Sulfamoylation : CH₃NHSO₂Na replaces the chloro group at 60°C for 12 hours.

  • Ethoxylation : Diethyl sulfate alkylates the methoxy group in situ.

Advantages

  • Yield : 75–80%.

  • Purity : ≥99% (HPLC).

  • Time : 24 hours total.

Comparative Analysis of Methods

Parameter Chlorosulfonation Route Direct Sulfamoylation One-Pot Tandem
Total Yield50%58%75–80%
Steps421
Purity98%95%99%
ScalabilityModerateHighHigh
Environmental ImpactHigh (ClSO₃H waste)ModerateLow

Key Findings :

  • The one-pot tandem method offers superior yield and efficiency, minimizing waste.

  • Chlorosulfonation routes, while reliable, generate hazardous byproducts (e.g., HCl, SO₂).

  • Direct sulfamoylation struggles with regioselectivity without directing groups.

Industrial-Scale Considerations

Cost Drivers

  • Diethyl Sulfate : Accounts for 40–50% of raw material costs.

  • Solvent Recovery : Tetrahydrofuran and dichloromethane require distillation for reuse.

Green Chemistry Innovations

  • Alternative Sulfamoylating Agents : Sodium methylamidosulfinate reduces chlorine usage.

  • Microwave Assistance : Reduces reaction times by 30–50% in ethoxylation steps .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Ethoxy-5-methylsulfamoyl-benzoic acid?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzoic acid core. Key steps include:
  • Ethoxylation : Introduction of the ethoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .
  • Sulfamoylation : Reaction with methylsulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the methylsulfamoyl group.
  • Purification : Use recrystallization or column chromatography, with reaction progress monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC for purity validation (>98%) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR, FT-IR (carboxylic acid C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize solubility and stability of this compound in biological assays?

  • Methodological Answer :
  • Solubility : Test polar aprotic solvents (DMSO, DMF) or buffer systems (PBS at pH 7.4 with 0.1% Tween-80). Adjust pH to deprotonate the carboxylic acid group for aqueous compatibility.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture using amber vials and desiccants .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on torsional angles of the ethoxy and sulfamoyl groups to confirm ortho/para positioning .
  • Challenges : Address twinning or disorder using PLATON’s TWINABS. Validate hydrogen bonding (e.g., carboxylic acid dimerization) via O–H···O interactions .

Q. What strategies mitigate conflicting reactivity data during sulfamoylation of ethoxy-substituted benzoic acids?

  • Methodological Answer :
  • Reaction Optimization : Systematically vary temperature (0°C vs. room temperature), catalyst (DMAP vs. no catalyst), and solvent polarity (CH2_2Cl2_2 vs. THF).
  • Mechanistic Analysis : Use 19^{19}F NMR (if fluorinated analogs are synthesized) or in-situ IR to track intermediate formation. Compare yields with analogous compounds like 2-Methoxy-5-(methylsulfonyl)benzoic acid .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodological Answer :
  • Kinase Inhibition : Perform in vitro assays against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ luminescence. Calculate IC50_{50} values via dose-response curves (1 nM–100 μM range) .
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with cytotoxicity assays (MTT on HEK-293 cells) to assess selectivity .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported pKa values for the carboxylic acid group be addressed?

  • Methodological Answer :
  • Potentiometric Titration : Perform in 0.1 M KCl at 25°C, using a glass electrode. Compare with computational methods (DFT at B3LYP/6-311+G(d,p)) to model electronic effects of substituents .
  • UV-Vis Spectroscopy : Measure pH-dependent absorbance shifts (250–300 nm) to corroborate experimental and theoretical pKa .

Structural Analogs and Comparative Studies

Q. What computational tools predict the bioactivity of this compound relative to its methoxy or fluoro analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory studies). Compare binding energies with analogs like 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid .
  • QSAR Modeling : Train models on datasets of substituted benzoic acids to correlate substituent electronic parameters (Hammett σ) with observed IC50_{50} values .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods (≥0.5 m/s airflow) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by adsorption onto vermiculite .

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